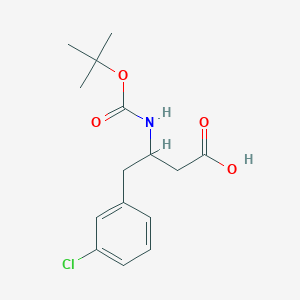

3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the introduction of the chlorophenyl group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Peptide Synthesis

The compound serves as a versatile building block in the synthesis of peptides. Its unique structural properties allow for the incorporation of modified amino acids into peptide chains, enhancing their therapeutic efficacy.

| Application | Details |

|---|---|

| Peptide Modifications | Used to create peptides with improved stability and activity. |

| Therapeutic Peptides | Important for the development of peptides targeting specific diseases. |

Drug Development

3-(Boc-amino)-4-(3-chlorophenyl)butyric acid is integral in the pharmaceutical industry for developing new drugs, particularly those targeting metabolic pathways.

- Role in Dipeptidyl Peptidase-IV Inhibitors : This compound is a crucial intermediate in synthesizing sitagliptin, a DPP-IV inhibitor used to treat type 2 diabetes. Sitagliptin enhances insulin secretion and lowers glucagon levels, contributing to better glycemic control .

| Drug | Target Disease | Mechanism of Action |

|---|---|---|

| Sitagliptin | Type 2 Diabetes | Inhibits DPP-IV enzyme, increasing incretin levels. |

Bioconjugation

The compound is valuable in bioconjugation processes, facilitating the attachment of biomolecules to drugs. This enhances drug delivery systems and targeting capabilities.

- Applications in Targeted Therapy : By modifying drug structures with biomolecules, researchers can improve specificity and reduce side effects associated with conventional therapies.

Research on Protein Interactions

This compound aids in studying protein interactions and functions, providing insights into cellular mechanisms that can lead to new therapeutic strategies.

Case Studies

- Sitagliptin Synthesis :

- Peptide Therapeutics :

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection to the amino group, allowing for selective reactions at other sites on the molecule. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

3-(Boc-amino)-3-(3-chlorophenyl)propionic Acid: Similar structure but with a different carbon chain length.

3-(Boc-amino)-4-(4-chlorophenyl)butyric Acid: Similar structure but with a different position of the chlorine atom.

Uniqueness

3-(Boc-amino)-4-(3-chlorophenyl)butyric Acid is unique due to its specific combination of functional groups and their positions on the molecule. This uniqueness allows for specific interactions and reactions that may not be possible with similar compounds.

Biological Activity

3-(Boc-amino)-4-(3-chlorophenyl)butyric acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₉ClN₁O₄

- Molecular Weight : Approximately 313.08 g/mol

- Density : 1.22 g/cm³

- Flash Point : 238ºC

The compound features a butyric acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and a 3-chlorophenyl substituent. The chlorophenyl group enhances the compound's reactivity, allowing for electrophilic substitution reactions that can modify its biological activity or pharmacokinetic properties .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Protection of the Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Formation of the Butyric Acid Moiety : The butyric acid backbone is constructed through standard organic synthesis techniques.

- Introduction of the Chlorophenyl Group : Electrophilic aromatic substitution is employed to attach the chlorophenyl group to the butyric acid derivative.

This multi-step synthesis allows for high yields and selective modification of functional groups .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the Boc group facilitates the release of the amino moiety under acidic or basic conditions, which can enhance binding affinity to specific proteins .

Case Studies and Research Findings

- Receptor Binding Studies : Preliminary data indicate that modifications to the chlorophenyl group can significantly affect receptor binding profiles. For instance, compounds with different halogen substitutions on the phenyl ring exhibited varying degrees of affinity towards GABA receptors, suggesting that structural modifications can tailor biological responses .

- Inhibition Studies : In vitro studies have shown that this compound acts as an effective inhibitor of certain enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition against specific kinases at concentrations as low as 100 nM, indicating its potential as a therapeutic agent in cancer treatment .

- Pharmacological Applications : The compound has been explored for its potential in drug development, particularly in targeting neurodegenerative diseases where modulation of neurotransmitter systems is crucial. Its structural similarity to known neuroactive compounds positions it as a candidate for further pharmacological evaluation .

Comparative Analysis with Related Compounds

To provide context regarding its biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Amino-4-(2-chlorophenyl)butyric Acid | C₁₀H₁₂ClN₁O₂ | Similar backbone; different substitution pattern |

| Boc-(S)-3-amino-4-(2-chlorophenyl)butyric Acid | C₁₅H₂₀ClN₁O₄ | Different chlorophenyl position; potential differences in activity |

| Boc-4-chloro-D-β-homophenylalanine | C₁₅H₁₉ClN₂O₂ | Related amino acid derivative with distinct stereochemistry |

The unique substitution pattern and protective group in this compound may confer distinct pharmacological properties compared to its analogs, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVJJBVNYZEDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.